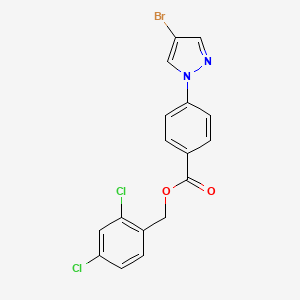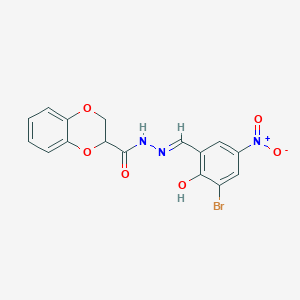![molecular formula C16H23F2NO2S B6027663 3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine](/img/structure/B6027663.png)
3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine, also known as DSP-4, is a chemical compound that has been used extensively in scientific research. This compound is a selective neurotoxin that has been shown to specifically target noradrenergic neurons.
作用机制
3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine is a selective neurotoxin that specifically targets noradrenergic neurons. It acts by selectively damaging the noradrenergic neurons in the brain and peripheral nervous system. The mechanism of action of this compound involves the uptake of the compound into the noradrenergic neurons via the norepinephrine transporter. Once inside the neuron, this compound is converted into a reactive metabolite that causes damage to the neuron.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to the depletion of noradrenaline in the brain and peripheral nervous system. This depletion leads to a decrease in the activity of the noradrenergic system, which is involved in the regulation of various physiological processes. The depletion of noradrenaline has been shown to affect sleep, mood, anxiety, stress, and cognitive function.
实验室实验的优点和局限性
The main advantage of using 3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine in lab experiments is its selectivity for noradrenergic neurons. This selectivity allows researchers to specifically target this system and study its role in various physiological and pathological conditions. However, the main limitation of using this compound is its neurotoxicity. This compound can cause significant damage to the noradrenergic neurons, which can lead to permanent loss of function.
未来方向
There are several future directions for the use of 3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine in scientific research. One direction is the study of the role of noradrenaline in the regulation of immune function. Another direction is the investigation of the role of noradrenaline in the regulation of pain. Additionally, this compound can be used to study the pathophysiology of various neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
Conclusion:
In conclusion, this compound is a selective neurotoxin that has been extensively used in scientific research to study the role of noradrenergic neurons in various physiological and pathological conditions. This compound has a specific mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and several future directions for research. The use of this compound in scientific research has provided valuable insights into the role of noradrenaline in the regulation of various physiological processes, and has the potential to lead to the development of new treatments for neurological and psychiatric disorders.
合成方法
The synthesis of 3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine involves several steps. The first step is the preparation of 3,4-difluorophenethylamine, which is then reacted with isopropylsulfonyl chloride to obtain the corresponding sulfonyl chloride. This intermediate is then reacted with piperidine to obtain this compound.
科学研究应用
3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine has been extensively used in scientific research to study the role of noradrenergic neurons in various physiological and pathological conditions. This compound has been used to investigate the role of noradrenaline in the regulation of sleep, mood, anxiety, and stress. It has also been used to study the pathophysiology of Parkinson's disease, Alzheimer's disease, and depression.
属性
IUPAC Name |
3-[2-(3,4-difluorophenyl)ethyl]-1-propan-2-ylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F2NO2S/c1-12(2)22(20,21)19-9-3-4-14(11-19)6-5-13-7-8-15(17)16(18)10-13/h7-8,10,12,14H,3-6,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBDNULVZGPCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCCC(C1)CCC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6027586.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B6027593.png)
![1-[4-(2-naphthyloxy)butyl]piperazine hydrochloride](/img/structure/B6027600.png)
![8-ethyl-1,3-dinitrodibenzo[b,f]oxepine](/img/structure/B6027609.png)
![3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6027615.png)
![6-amino-2-{[2-(2-chloro-4-methylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6027623.png)
![N-(4-isopropylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6027636.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide](/img/structure/B6027644.png)


![2-[3-(4-chlorophenoxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6027666.png)
![3-chloro-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6027672.png)
![1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B6027687.png)
